molecular formula C23H25NO6S B1672067 Fasidotril CAS No. 135038-57-2

Fasidotril

Cat. No.: B1672067
CAS No.: 135038-57-2
M. Wt: 443.5 g/mol
InChI Key: KKBIUAUSZKGNOA-HNAYVOBHSA-N
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Description

Fasidotril is a synthetic organic compound known for its dual inhibitory action on neprilysin and angiotensin-converting enzyme. It is a prodrug of fasidotrilat, which is the active form. This compound has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in managing hypertension and heart failure .

Preparation Methods

The synthesis of fasidotril involves several steps, starting from ®-2-(3,4-methylenedioxyphenyl)-3-hydroxypropionic acid. The synthetic route includes halogenation, amidation, and substitution reactions. The process is designed to be cost-effective and suitable for industrial production . Additionally, various polymorphic forms of this compound have been identified, each with distinct preparation methods .

Chemical Reactions Analysis

Fasidotril undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Fasidotril exerts its effects by inhibiting neprilysin and angiotensin-converting enzyme. Neprilysin is responsible for the degradation of natriuretic peptides, which have vasodilatory and natriuretic effects. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation and reduced blood pressure. Angiotensin-converting enzyme inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, further contributing to blood pressure reduction .

Comparison with Similar Compounds

Fasidotril is unique due to its dual inhibitory action on neprilysin and angiotensin-converting enzyme. Similar compounds include:

    Captopril: A selective angiotensin-converting enzyme inhibitor.

    Enalapril: Another selective angiotensin-converting enzyme inhibitor.

    Sacubitril: A neprilysin inhibitor used in combination with valsartan.

Compared to these compounds, this compound offers the advantage of targeting both neprilysin and angiotensin-converting enzyme, providing a more comprehensive approach to managing cardiovascular diseases .

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-15(23(27)28-12-17-6-4-3-5-7-17)24-22(26)19(13-31-16(2)25)10-18-8-9-20-21(11-18)30-14-29-20/h3-9,11,15,19H,10,12-14H2,1-2H3,(H,24,26)/t15-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBIUAUSZKGNOA-HNAYVOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC3=C(C=C2)OCO3)CSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135038-57-2
Record name Fasidotril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135038572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name benzyl ester of (S)-N [3-(3-4-methylenedioxyphenyl)2-acetylthio methyl 1-oxo-propyl](S)-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FASIDOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIB7HG2V9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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